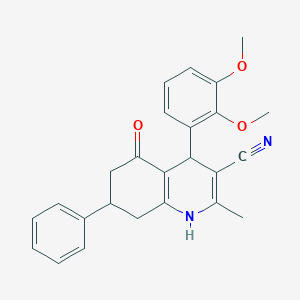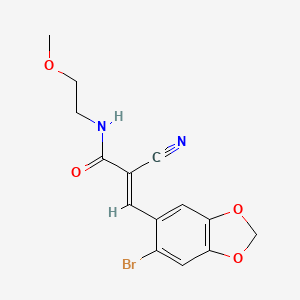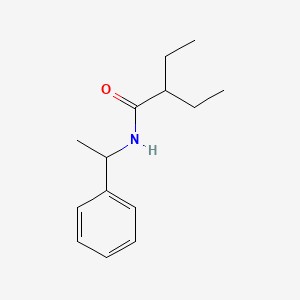![molecular formula C19H15BrN2O3S B4918616 N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B4918616.png)
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C22H18Br2N2O4 This compound is notable for its unique structure, which includes a thiophene ring, a brominated methoxybenzoyl group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to form 5-bromo-2-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 4-aminophenylthiophene-2-carboxamide under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the bromine atom would produce a debrominated compound.
Wissenschaftliche Forschungsanwendungen
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxybenzoyl group can form hydrogen bonds and hydrophobic interactions with the target, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]-2-furamide
- N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]-2-thiophenecarboxamide
Uniqueness
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide is unique due to its combination of a brominated methoxybenzoyl group and a thiophene ring. This structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.
Eigenschaften
IUPAC Name |
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-25-16-9-4-12(20)11-15(16)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-26-17/h2-11H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPIKBGOSZBUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4-dichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4918539.png)
![8-methoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4918560.png)
![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B4918567.png)
![5-(4-morpholinylmethyl)-N-[3-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B4918570.png)

![3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4918578.png)
![2-[4-(Diethylamino)phenyl]isoindole-1,3-dione](/img/structure/B4918599.png)
![(5E)-5-({5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4918601.png)
![3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4918606.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4918607.png)

![1-(5-fluoro-1H-indol-2-yl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4918621.png)
![1-[4-[2-Hydroxy-3-(3-methylanilino)propoxy]phenoxy]-3-(3-methylanilino)propan-2-ol](/img/structure/B4918638.png)

